Differentiation Based on Physicochemical Descriptors vs. Thiophene and Benzisoxazole Analogs
The target compound (C17H15N5O3) has a calculated logP of approximately 2.1 and a topological polar surface area (tPSA) of 102 Ų, conferring moderate lipophilicity balanced by hydrogen-bond acceptor capacity. In comparison, the thiophene analog 1-(3-(3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)-2-(thiophen-2-yl)ethanone (C15H13N5O2S) increases logP to ~2.8 and reduces tPSA to 86 Ų, while the benzisoxazole analog (C20H16N6O3) raises logP above 3.0 and tPSA to 118 Ų. These shifts place the three compounds in distinct CNS MPO and lead-likeness zones, directly impacting property-based candidate triaging .
| Evidence Dimension | Calculated LogP and tPSA |
|---|---|
| Target Compound Data | logP 2.1 ± 0.3, tPSA 102 Ų |
| Comparator Or Baseline | Thiophene analog: logP ~2.8, tPSA ~86 Ų; Benzisoxazole analog: logP >3.0, tPSA ~118 Ų |
| Quantified Difference | ΔlogP 0.7–1.0; ΔtPSA 16–32 Ų |
| Conditions | In silico prediction (ALOGPS 2.1 / ChemAxon); values are property-estimated due to lack of experimental logD data. |
Why This Matters
Procurement teams can reject analogs that would move the series into a less favorable property space for oral bioavailability or brain penetration without synthesizing them, saving weeks of medicinal chemistry effort.
